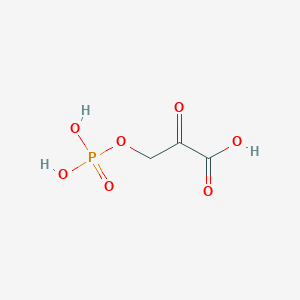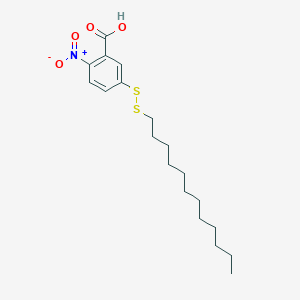
1,5-二氟-2,4-二硝基苯
描述
1,5-Difluoro-2,4-dinitrobenzene is an organic compound with the molecular formula C6H2F2N2O4 and a molecular weight of 204.09 g/mol . It is a light yellow to light brown crystalline powder with a melting point of 72-74°C . This compound is known for its high reactivity due to the presence of two fluorine atoms and two nitro groups on the benzene ring . It is used in various chemical reactions and has applications in scientific research and industry .
科学研究应用
1,5-Difluoro-2,4-dinitrobenzene has several applications in scientific research:
作用机制
Target of Action
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is an aryl halide compound with two reactive fluorine atoms . It primarily targets amine-containing molecules , forming stable arylamine bonds . Additionally, DFDNB can react with thiol, imidazolyl, and phenolate groups .
Mode of Action
DFDNB interacts with its targets through a coupling reaction. The two reactive fluorine atoms in the compound couple with amine-containing molecules, yielding stable arylamine bonds . This interaction results in the formation of conjugates with these molecules .
Biochemical Pathways
DFDNB affects several biochemical pathways. It has been used for cross-linking phospholipids in human erythrocyte membranes, conjugation of small peptides to a carrier protein, studying protein interactions in the myelin membrane, cross-linking cytochrome oxidase subunits, and studying conformational effects of calcium on troponin C .
Pharmacokinetics
It’s known that dfdnb is soluble in acetone and most other water-miscible organic solvents , which may influence its absorption and distribution in the body.
Result of Action
The coupling of DFDNB to amine-containing molecules results in the formation of stable arylamine bonds . This can lead to the cross-linking of cellular membrane proteins, as DFDNB is able to penetrate the hydrophobic regions of the lipid bilayer . This cross-linking can have various effects on cellular function, depending on the specific proteins involved.
Action Environment
The action of DFDNB can be influenced by environmental factors. For instance, its solubility in various solvents can affect its distribution and efficacy . Additionally, the presence of other reactive groups in the environment, such as thiol, imidazolyl, and phenolate groups, can influence its reactivity .
生化分析
Biochemical Properties
1,5-Difluoro-2,4-dinitrobenzene plays a significant role in biochemical reactions due to its ability to react with amine-containing molecules, forming stable arylamine bonds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can couple with thiol, imidazolyl, and phenolate groups. The interactions with sulfhydryl groups are reversible when treated with an excess of a thiol-containing reagent, such as dithiothreitol . 1,5-Difluoro-2,4-dinitrobenzene is particularly useful in cross-linking cellular membrane proteins, as it can penetrate the hydrophobic regions of the lipid bilayer .
Cellular Effects
1,5-Difluoro-2,4-dinitrobenzene affects various types of cells and cellular processes. It has been used to cross-link phospholipids in human erythrocyte membranes and to conjugate small peptides to carrier proteins . This compound influences cell function by modifying protein interactions in the myelin membrane, cross-linking cytochrome oxidase subunits, and studying the conformational effects of calcium on troponin C . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1,5-Difluoro-2,4-dinitrobenzene involves its ability to couple with amine-containing molecules, forming stable arylamine bonds. It can also react with thiol, imidazolyl, and phenolate groups . The compound’s reactive fluorine atoms enable it to form conjugates with sulfhydryl groups, which can be reversed by using an excess of a thiol-containing reagent . This mechanism allows 1,5-Difluoro-2,4-dinitrobenzene to cross-link proteins and modify their interactions, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Difluoro-2,4-dinitrobenzene can change over time. The compound is stable when stored at 4°C and is shipped at ambient temperature . Over time, it may degrade, affecting its ability to cross-link proteins and interact with other biomolecules. Long-term studies have shown that prolonged exposure to 1,5-Difluoro-2,4-dinitrobenzene can cause damage to organs through repeated exposure .
Dosage Effects in Animal Models
The effects of 1,5-Difluoro-2,4-dinitrobenzene vary with different dosages in animal models. At lower doses, it can effectively cross-link proteins and modify cellular functions. At higher doses, it can cause toxic effects, including gastrointestinal irritation, central nervous system effects, and muscle weakness . The compound is toxic if swallowed, inhaled, or in contact with skin .
Metabolic Pathways
1,5-Difluoro-2,4-dinitrobenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its reactions with amine-containing molecules, thiol groups, and other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 1,5-Difluoro-2,4-dinitrobenzene is transported and distributed through interactions with transporters and binding proteins . It can penetrate the hydrophobic regions of the lipid bilayer, allowing it to cross-link membrane proteins and modify their interactions . This compound’s localization and accumulation within cells can impact its activity and function.
Subcellular Localization
1,5-Difluoro-2,4-dinitrobenzene is localized within specific subcellular compartments, where it exerts its effects on protein interactions and cellular functions . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its activity and function within the cell.
准备方法
1,5-Difluoro-2,4-dinitrobenzene can be synthesized through the nitration of 1,5-difluorobenzene . The reaction involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration . The product is then purified through recrystallization from an appropriate solvent .
化学反应分析
1,5-Difluoro-2,4-dinitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in 1,5-difluoro-2,4-dinitrobenzene can be substituted by nucleophiles such as amines, thiols, and phenolates.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a difluoro-diaminobenzene derivative .
相似化合物的比较
1,5-Difluoro-2,4-dinitrobenzene can be compared with other similar compounds, such as:
1,3-Difluoro-4,6-dinitrobenzene: Similar in structure but with different positions of the fluorine and nitro groups.
2,4-Difluoronitrobenzene: Contains only one nitro group and two fluorine atoms.
1,4-Dinitrobenzene: Lacks fluorine atoms but contains two nitro groups in para positions.
The uniqueness of 1,5-difluoro-2,4-dinitrobenzene lies in its specific arrangement of substituents, which imparts distinct reactivity and applications .
属性
IUPAC Name |
1,5-difluoro-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFTWLXLYIEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059813 | |
| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7922 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
327-92-4 | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 327-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-difluoro-2,4-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIFLUORO-2,4-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5VV4MQ22V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) primarily acts as a bifunctional cross-linking agent, reacting with nucleophilic groups like amines and sulfhydryls in proteins. This cross-linking can lead to a variety of downstream effects depending on the target protein. For example, DFDNB can:
- Inhibit enzyme activity: By cross-linking essential residues, DFDNB can disrupt the active site of enzymes, leading to loss of function. This has been observed with enzymes like acetylcholinesterase [], penicillinase [], and cytochrome c oxidase [].
- Alter protein conformation: Cross-linking can restrict protein flexibility, potentially impacting its interactions with other molecules or altering its cellular localization. This was observed with the β subunit of phosphorylase kinase, where ADP binding inhibited cross-linking by DFDNB, suggesting conformational changes [].
- Stabilize protein structures: DFDNB can be used to "freeze" proteins in specific conformations, allowing for structural studies. This has been applied to study the interaction of amyloid beta peptides [].
A:
- Spectroscopic Data:
- FT-IR and FT-Raman: Characteristic peaks corresponding to various vibrational modes of the molecule have been reported and analyzed with the aid of density functional theory calculations [, ].
- NMR: Both 1H and 13C NMR data are available, with chemical shifts reported and compared to theoretical calculations [, ].
A: DFDNB is known to react with nucleophiles like amines and thiols, which needs to be considered for material compatibility. While its stability under various conditions hasn't been extensively reported within the provided research, its applications often rely on its reactivity for cross-linking. One interesting application utilizes DFDNB to stabilize cell membranes. Treatment of Tetrahymena pyriformis cells with DFDNB prevents lysis during centrifugation and subsequent exposure to deciliating medium, enabling higher yields of isolated cilia []. This suggests potential applications where membrane stabilization is crucial.
ANone: DFDNB itself is not typically used as a catalyst. Its primary application stems from its bifunctional nature, allowing it to act as a cross-linking agent for proteins and other biomolecules. Key applications include:
- Studying protein structure and interactions: By cross-linking interacting proteins, researchers can identify neighboring residues and gain insights into protein complex formation and spatial organization. This approach has been used to study various proteins like bacterial ribosomes [], electric-eel electric-organ sodium-potassium ATPase [], bovine growth hormone [], and the Escherichia coli tryptophan synthetase α subunit [].
- Mapping antibody combining sites: DFDNB can help determine the amino acid residues involved in antigen binding within antibody combining sites. This information is valuable for understanding antibody-antigen interactions [].
- Developing enzyme inhibitors: Cross-linking essential residues in enzyme active sites can lead to irreversible inhibition. This strategy has been explored for enzymes like acetylcholinesterase [] and penicillinase [].
A: Yes, computational methods have been applied to understand the structure and properties of DFDNB. Density functional theory (DFT) calculations have been used to analyze the vibrational spectra obtained from FT-IR and FT-Raman experiments [, ]. These calculations help assign vibrational modes and provide insights into the molecule's electronic structure. Additionally, DFT can be used to predict NMR chemical shifts, further validating the structural characterization of DFDNB [, ].
ANone: Yes, DFDNB demonstrates its utility in various fields, highlighting its cross-disciplinary nature:
- Biochemistry & Molecular Biology: DFDNB is a valuable tool for studying protein structure, function, and interactions, as seen in its use for mapping antibody binding sites [] and investigating enzyme mechanisms [, , , ].
- Organic Chemistry: DFDNB serves as a versatile starting material for synthesizing diverse compounds, including heterocycles like benzo[1,4]thiazin-3-ones [], benzo[1,4]oxazin-3-ones [], and chiral macrocycles [], showcasing its utility in synthetic chemistry.
- Medicinal Chemistry: Derivatives of DFDNB, where fluorine atoms are replaced with chiral moieties, find application as chiral derivatizing agents for separating enantiomers of pharmaceuticals like β-blockers [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B51748.png)


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B51755.png)





![3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B51763.png)
